3-Chloro-4-methylaniline
Overview
Description
3-Chloro-4-methylaniline is a compound that is structurally related to other aromatic amines, some of which have been shown to be carcinogenic in rats. It is an organic molecule that contains a chlorine atom and a methyl group attached to an aniline (phenylamine) ring. The presence of these substituents can significantly affect the molecule's physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was synthesized from 4-methoxyaniline through a multi-step process involving cyclization, nitration, and chlorination, with the final product yield reaching 85% . Similarly, a new compound, 6-methyl-4-chloro-7-nitro-3-carbonitrile quinoline, was synthesized from 4-methylaniline via selective nitration, condensation, the Gould-Jacobs reaction, and chlorination, with a total yield of 20% . Although these syntheses do not directly pertain to 3-Chloro-4-methylaniline, they provide insight into the types of chemical reactions and conditions that might be employed in its synthesis.
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylaniline and related compounds has been investigated using various spectroscopic techniques. Fourier transform infrared (FTIR) and FT-Raman spectral analysis, along with ab initio calculations, have been used to study the vibrational modes and molecular structure of 4-chloro-2-methylaniline and 4-chloro-3-methylaniline . Additionally, a combined experimental and theoretical study on 2-chloro-4-methylaniline provided detailed information on the molecule's vibrational spectra and molecular structure . These studies help in understanding the influence of substituents on the vibrational modes and the overall stability of the molecule.
Chemical Reactions Analysis
The chemical reactivity of 3-Chloro-4-methylaniline can be inferred from studies on related compounds. For example, the metabolism of the carcinogen 4-chloro-2-methylaniline was investigated, revealing that it binds extensively to macromolecules in rat liver, and its enzymatic activity can be induced by phenobarbital . This suggests that 3-Chloro-4-methylaniline may also undergo metabolic activation and binding to biological macromolecules, which could have implications for its toxicity and carcinogenic potential.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-4-methylaniline can be deduced from studies on similar molecules. The vibrational spectroscopy investigation of 4-chloro-2-methylaniline provided insights into its molecular interactions and the impact of substitutions on the benzene structure . The crystal and molecular structure of related phenolate salts highlighted the importance of molecular interactions in determining the structural properties of these compounds . These studies contribute to a better understanding of how the presence of chlorine and methyl groups affects the physical and chemical properties of aromatic amines.
Scientific Research Applications
Vibrational Spectroscopy Studies
3-Chloro-4-methylaniline has been extensively studied in the field of vibrational spectroscopy. For instance, Fourier transform infrared (FTIR) and FT-Raman spectral analysis along with ab initio calculations were conducted on 4-chloro-3-methylaniline, which helped in understanding the vibrational modes and the influence of chlorine and methyl groups on these modes (Arjunan & Mohan, 2008). Similarly, the FT-IR, FT-Raman vibrational spectra, and molecular structure of 2-chloro-4-methylaniline have been investigated, providing valuable insights into the structural and spectroscopic properties of the molecule (Karabacak, Karagöz, & Kurt, 2009).
Bioreactor Technology
3-Chloro-4-methylaniline has also been the subject of studies in environmental biotechnology. A significant study includes the development of an Extractive Membrane Bioreactor (EMB) for the degradation of 3-chloro-4-methylaniline in industrial wastewater. This research represented a step forward in bioreactor technology, demonstrating the effective treatment of pollutants in a controlled environment (Splendiani et al., 2000).
Synthesis and Chemical Characterization
Various studies have focused on the synthesis and chemical characterization of compounds related to 3-chloro-4-methylaniline. For instance, research on the synthesis of novel oxime derivatives using 3-chloro-4-methylaniline and other related compounds highlighted its application in creating new chemical entities with potential antioxidative properties (Topçu, Ozen, Bal, & Taş, 2021).
Environmental Monitoring
In the field of environmental monitoring, 3-chloro-4-methylaniline has been identified in surface waters. Studies like the monitoring of aromatic amines in Dutch rivers, including 3-chloro-4-methylaniline, provided crucial data on the environmental presence and distribution of such compounds (Wegman & Korte, 1981).
Preparation Methods
Research also includes the study of preparation methods for 3-chloro-4-methylaniline, such as the liquid-phase hydrogenation process, which contributes to the understanding of efficient production techniques for this compound (Li Wen-xiao, 2010).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQKFYFNZSHWXAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7745-89-3 (hydrochloride) | |
Record name | 3-Chloro-p-toluidine | |
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DSSTOX Substance ID |
DTXSID0020286 | |
Record name | 3-Chloro-4-methylaniline | |
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Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-chloro-p-toluidine is a brown solid with a mild odor. (NTP, 1992), Other Solid, Brown solid; [CAMEO] Low melting solid; mp = 22-25 deg C; [MSDSonline] | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | Benzenamine, 3-chloro-4-methyl- | |
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Boiling Point |
468 to 471 °F at 760 mmHg (NTP, 1992), 243 °C | |
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Record name | 3-Chloro-p-toluidine | |
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Flash Point |
212 °F (NTP, 1992), 136 °C, ~136 °C | |
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Record name | 3-Chloro-p-toluidine | |
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Solubility |
less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol; slightly soluble in carbon tetrachloride | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Density |
1.108 (NTP, 1992) - Denser than water; will sink | |
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Vapor Pressure |
0.085 mmHg at 77 °F (NTP, 1992), 0.04 [mmHg] | |
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Product Name |
3-Chloro-4-methylaniline | |
CAS RN |
95-74-9 | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Record name | 3-CHLORO-4-METHYLANILINE | |
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Melting Point |
79 °F (NTP, 1992), 26 °C | |
Record name | 3-CHLORO-P-TOLUIDINE | |
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Citations
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